6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
Introduction to Triazolopyrimidinone Chemotypes
Historical Development of Triazolopyrimidinone Scaffolds
Triazolopyrimidinones emerged as a distinct chemotype in the mid-20th century, with early synthetic efforts focused on annulation strategies between triazole and pyrimidine rings. The discovery of their biological potential accelerated in the 1990s, particularly after reports of antiviral and anticancer activities. Modern synthetic approaches, such as microwave-assisted cyclization in ionic liquids (e.g., BMIM-PF6), have enabled efficient production of diverse derivatives with yields up to 83%. The scaffold's adaptability is evidenced by its presence in compounds targeting tyrosine kinase 2 (TYK2), chemokine receptors (CCR2/CCR5), and viral enzymes.
Isomeric Structures of Triazolopyrimidinones
1,2,4-Triazolo[1,5-a]Pyrimidinones
As the most thermodynamically stable isomer, this configuration features fusion at the 1,5-positions of the triazole ring. Its planar structure facilitates π-π stacking interactions with biological targets, as demonstrated in molecular docking studies against EGFR tyrosine kinase (docking score: -6.968 kcal/mol).
1,2,3-Triazolo[4,5-d]Pyrimidinones
The target compound's core represents this less common isomer, characterized by fusion at the 4,5-positions of the pyrimidine ring. This orientation creates distinct electronic profiles, with calculated dipole moments approximately 1.5× higher than 1,2,4-isomers. The [4,5-d] fusion pattern enables unique hydrogen-bonding geometries critical for TYK2 inhibition (IC50 values <10 nM).
Other Triazolopyrimidinone Isomers
While eight theoretical isomers exist, only four have been synthesized to date. The 1,2,3-triazolo[1,5-a]pyrimidinone variant shows particular promise in COVID-19 research, exhibiting superior docking scores (-6.968 kcal/mol vs. -5.744 kcal/mol for Erlotinib) against SARS-CoV-2 main protease.
Structural Significance of the Piperazine Moiety
The 4-phenylpiperazine substituent in the target compound contributes multiple pharmacological advantages:
- Conformational Flexibility : The piperazine ring adopts chair and boat conformations, enabling adaptation to diverse binding pockets.
- Hydrogen-Bonding Capacity : Protonated nitrogen atoms interact with aspartate/glutamate residues in target proteins.
- Lipophilicity Modulation : The phenyl group increases logP by ~1.5 units compared to unsubstituted piperazines, enhancing blood-brain barrier penetration.
In CCR2 inhibitors, similar piperazine derivatives demonstrate 100-fold selectivity over CCR5 receptors through interactions with Val6×36 and Lys8×49 residues.
Position of the Compound in Medicinal Chemistry Research
This derivative occupies a strategic niche in kinase inhibitor development:
| Feature | Impact on Drug Design | Example Targets |
|---|---|---|
| Triazolopyrimidinone | ATP-competitive kinase inhibition | TYK2, EGFR, CDK2 |
| Piperazine | Allosteric modulation | Chemokine receptors, 5-HT1A |
| Phenyl substituents | π-Stacking with hydrophobic pockets | P38 MAPK, B-Raf |
Recent studies highlight its potential in:
- Autoimmune Diseases : TYK2 inhibition (IC50 5–10 nM) with >100× selectivity over JAK1-3
- Oncology : Dual EGFR/HER2 inhibition through hybrid binding modes
- Neuropharmacology : 5-HT1A receptor partial agonism (Ki ≈ 15 nM) via piperazine interactions
The compound's unique architecture enables simultaneous engagement of catalytic and allosteric sites, a feature leveraged in third-generation kinase inhibitors. Synthetic accessibility (3-step route, 83% yield) and demonstrated bioactivity profiles position it as a lead structure for multifargeted therapeutic agents.
Properties
IUPAC Name |
6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O2/c30-19(27-13-11-26(12-14-27)17-7-3-1-4-8-17)15-28-16-23-21-20(22(28)31)24-25-29(21)18-9-5-2-6-10-18/h1-10,16H,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEMGMDVOOXBQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C=NC4=C(C3=O)N=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the piperazine group: This step involves the reaction of the triazole intermediate with 4-phenylpiperazine, often using a coupling reagent like EDCI or DCC.
Introduction of the phenyl group: This can be done through a Friedel-Crafts acylation reaction, where the triazole-piperazine intermediate reacts with a phenyl-containing acyl chloride.
Final cyclization and oxidation: The final product is obtained by cyclizing the intermediate and oxidizing it to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can modify the oxo group to a hydroxyl group.
Cyclization: The compound can participate in further cyclization reactions to form more complex ring systems.
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of triazolo[4,5-d]pyrimidines in cancer therapy. The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives of triazolopyrimidines have been observed to inhibit tumor growth by inducing apoptosis in cancer cells through multiple pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .
Antimicrobial Properties
The compound exhibits promising antimicrobial activity against a range of pathogens. Research indicates that it can inhibit bacterial growth and has shown effectiveness against both gram-positive and gram-negative bacteria. This property is attributed to its ability to interfere with bacterial protein synthesis and cell wall integrity .
Neuropharmacological Effects
The presence of the phenylpiperazine moiety suggests potential applications in neuropharmacology. Compounds with similar structures have been explored for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. Preliminary studies indicate that this compound may possess anxiolytic and antidepressant-like activities, warranting further investigation into its mechanisms of action .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the triazolo and piperazine rings can significantly influence biological activity. For example:
- Substituent Modifications : Altering the phenyl group on the piperazine can enhance binding affinity to specific biological targets.
- Triazole Ring Variations : Modifications in the triazole ring can lead to improved pharmacokinetic properties and reduced toxicity .
Case Studies
Mechanism of Action
The mechanism of action of 6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mixed-type inhibition involves both competitive and non-competitive mechanisms, as confirmed by kinetic studies and molecular docking .
Comparison with Similar Compounds
Core Modifications: Triazolopyrimidinone vs. Heterocyclic Variants
Key Observations :
- The triazolopyrimidinone core is conserved in the target compound and its fluorobenzyl analog, but fused-ring systems (e.g., thieno in ) alter planarity and electronic properties.
Substituent Variations and Pharmacological Implications
Key Observations :
- The phenylpiperazine group distinguishes the target compound from most analogs, suggesting unique receptor-binding profiles.
- Oxoethyl and oxadiazole substituents () offer contrasting electronic effects, influencing solubility and target engagement.
Pharmacological and Physicochemical Properties
Biological Activity
The compound 6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a derivative of triazolopyrimidine known for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 392.46 g/mol
- IUPAC Name : this compound
This structure features a triazole ring fused with a pyrimidine moiety and a piperazine side chain, which is crucial for its biological activity.
Biological Activity Overview
The compound exhibits several pharmacological activities including:
-
Anticancer Activity
- Studies have shown that derivatives of triazolopyrimidine compounds demonstrate significant cytotoxicity against various cancer cell lines. For example, related compounds have been reported to have IC values in the micromolar range against breast cancer cells (MCF-7) and colon cancer cells (HCT116) .
- Antimicrobial Activity
- Anti-inflammatory Effects
-
Neuropharmacological Effects
- The piperazine moiety contributes to neuropharmacological activity. Some derivatives have shown efficacy in modulating neurotransmitter systems, indicating potential use in treating disorders like anxiety and depression .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many triazolopyrimidine derivatives act as inhibitors of key enzymes involved in cancer proliferation and microbial metabolism.
- Receptor Modulation : The piperazine ring may interact with neurotransmitter receptors (e.g., serotonin receptors), influencing neurochemical pathways.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Cytotoxicity Study :
- Antimicrobial Efficacy :
Data Table: Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3-phenyl-triazolo[4,5-d]pyrimidin-7-one, and how do reaction conditions impact yield?
- Methodology : Multi-step synthesis typically involves cyclization of triazole precursors with substituted pyrimidine intermediates. For example, analogous compounds (e.g., triazolopyrimidines) are synthesized via refluxing with potassium carbonate and alkylating agents (e.g., chloroacetyl derivatives) in aprotic solvents like acetone or ethanol .
- Optimization : Yield improvements require precise stoichiometric ratios (e.g., 1:1 molar ratio of triazole to piperazine derivatives) and extended reaction times (≥24 hours under reflux) to ensure complete cyclization. Impurity profiles should be monitored via TLC or HPLC .
Q. What spectroscopic and crystallographic techniques are critical for structural validation of this compound?
- Techniques :
- NMR : - and -NMR to confirm substitution patterns (e.g., phenyl groups at position 3, piperazine at position 6) .
- X-ray Diffraction : Single-crystal analysis resolves ambiguities in stereochemistry, as demonstrated for related triazolopyrimidines (e.g., 5-(4-chlorophenoxy)-6-isopropyl-3-phenyl-triazolo[4,5-d]pyrimidin-7-one) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Q. How can researchers address solubility challenges during in vitro bioactivity assays?
- Strategies : Use polar aprotic solvents (DMSO) for stock solutions, followed by dilution in aqueous buffers (PBS, pH 7.4). For hydrophobic derivatives, employ surfactants (e.g., Tween-80) or cyclodextrin-based encapsulation .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced target binding affinity?
- Approach :
- Docking Studies : Use software like AutoDock to predict interactions with biological targets (e.g., kinases or GPCRs). For example, the piperazine moiety may engage in hydrogen bonding with active-site residues .
- QSAR Analysis : Correlate substituent electronic properties (Hammett constants) with activity data to prioritize synthetic targets .
Q. What experimental strategies resolve contradictions in biological activity data across cell lines?
- Case Study : In triazolopyrimidine derivatives, discrepancies in IC values (e.g., MCF-7 vs. A549 cells) may arise from differential expression of drug efflux pumps (e.g., P-glycoprotein).
- Solutions :
- Co-administration with efflux inhibitors (verapamil) to isolate target-specific effects .
- Transcriptomic profiling (RNA-seq) to identify resistance mechanisms .
Q. How can reaction conditions be optimized for scalability while minimizing byproducts?
- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer for exothermic steps (e.g., triazole cyclization), reducing side reactions compared to batch processes .
- DoE (Design of Experiments) : Statistical models (e.g., central composite design) optimize variables (temperature, catalyst loading) to maximize yield and purity .
Q. What are the key challenges in resolving crystallographic disorder in triazolopyrimidine derivatives?
- Crystallography Tools : SHELXL refinement with TWIN/BASF commands for twinned crystals. For example, SHELX software effectively refines high-resolution data but may require manual adjustment of occupancy factors for disordered piperazine groups .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the antimicrobial efficacy of triazolopyrimidines?
- Root Cause : Variations in assay protocols (e.g., broth microdilution vs. agar diffusion) and bacterial strains (ATCC vs. clinical isolates).
- Resolution : Standardize testing using CLSI guidelines and include positive controls (e.g., ciprofloxacin) for cross-study comparisons .
Q. Why do NMR spectra of synthetic batches show unexpected peaks despite high HPLC purity?
- Investigation :
- Dynamic Effects : Conformational exchange (e.g., piperazine ring puckering) broadens signals. Use variable-temperature NMR to confirm .
- Enantiomeric Impurities : Chiral HPLC or Mosher ester analysis detects stereochemical contaminants .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
